REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.C([Li])CCC.CCCCCC.[CH3:20][N:21]1[CH2:26][CH2:25][CH:24]([C:27](N(C)OC)=[O:28])[CH2:23][CH2:22]1.[OH-].[Na+]>ClCCl>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:27]([CH:24]2[CH2:25][CH2:26][N:21]([CH3:20])[CH2:22][CH2:23]2)=[O:28])[N:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
15.8 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)C(=O)N(OC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the reaction at −78° C. for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
the reaction at −78° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with 0.1 N NaOH
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry it over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Further purify the residue by chromatography on asilica gel column (6%, 2M NH3 in methanol/CH2Cl2 )
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)C(=O)C1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |